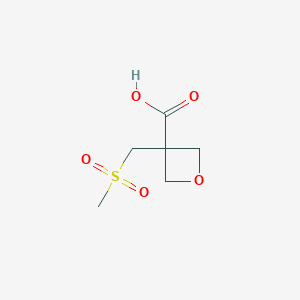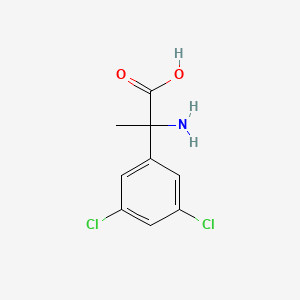
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C6H10O5S and a molecular weight of 194.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Direct C-H Bond Activation and Alkylation A notable application of methanesulfonic acid derivatives in scientific research involves the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process, promoted by a manganese dioxide-methanesulfonic acid oxidation system, achieves the alkylation of sp3 C-H bonds adjacent to a heteroatom under air, offering a pathway for direct dehydrogenative alkylation with good to excellent yields. Such methodologies emphasize the role of methanesulfonic acid derivatives in facilitating efficient and environmentally friendly synthetic routes in organic chemistry (Liu et al., 2013).
Bioisosteres in Drug Design In the realm of medicinal chemistry, the oxetane ring, closely related to 3-(methanesulfonylmethyl)oxetane-3-carboxylic acid, has been evaluated as an isostere of the carbonyl moiety. Research indicates that oxetan-3-ol and its derivatives could serve as potential surrogates for the carboxylic acid functional group, offering novel approaches in drug design. These compounds have been synthesized and assessed for their physicochemical properties, showcasing their potential as carboxylic acid bioisosteres, which may impact the development of new pharmaceuticals (Lassalas et al., 2017).
Greener Chemical Syntheses Methanesulfonic acid derivatives have been explored for their utility in "greener" chemical syntheses, such as the metal- and halogen-free Friedel-Crafts acylation reactions. These methodologies allow for the preparation of aryl ketones with minimal waste and without the use of metallic or halogenated components, aligning with the objectives of sustainable chemistry and green synthesis practices (Wilkinson, 2011).
Direct Conversion of Methane to Methanesulfonic Acid A breakthrough in the direct conversion of methane to methanesulfonic acid has been reported, showcasing a selective industrial route that avoids overoxidation to carbon monoxide. This process represents a significant advancement in methane functionalization, offering a scalable and environmentally benign method for producing methanesulfonic acid, a chemical with a wide range of industrial applications (Díaz-Urrutia & Ott, 2019).
Atmospheric Chemistry and Climate Impact The oxidation of dimethyl sulfide (DMS), a significant natural sulfur gas emitted by marine phytoplankton, leads to the formation of methanesulfonic acid (MSA). MSA plays a crucial role in atmospheric chemistry, particularly in the formation of aerosols that influence cloud formation and, consequently, climate. Research into the chemical transformation of MSA in the atmosphere enhances our understanding of its role in climate systems and the global sulfur cycle (Kwong et al., 2018).
properties
IUPAC Name |
3-(methylsulfonylmethyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-12(9,10)4-6(5(7)8)2-11-3-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURWQTOASJNZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)




![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)